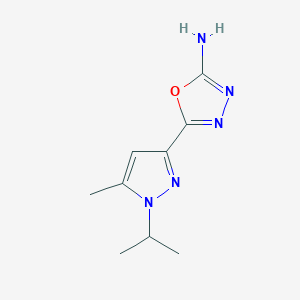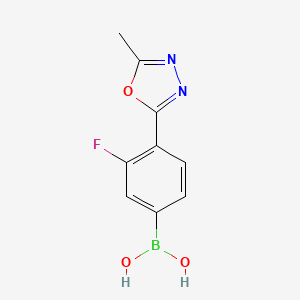
(3-Fluor-4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronsäure
Übersicht
Beschreibung
“(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid” is a chemical compound that contains a boronic acid group and an oxadiazole ring . The oxadiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Molecular Structure Analysis
The molecular structure of “(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid” is characterized by the presence of a boronic acid group and an oxadiazole ring . The oxadiazole ring is a five-membered heterocyclic moiety . More detailed structural analysis may require specific experimental techniques such as X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Der Oxadiazol-Rest, insbesondere das 1,3,4-Oxadiazol, wurde ausgiebig auf seine Antitumoreigenschaften untersucht. Verbindungen mit dieser Struktur haben vielversprechende Ergebnisse bei der Hemmung des Wachstums verschiedener Krebszelllinien gezeigt. Beispielsweise haben bestimmte Oxadiazole signifikante in vitro-Antitumoraktivitäten mit IC50-Werten im niedrigen Mikromolarbereich gegen MCF-7 (Brustkrebs) und KB (Mundkrebs) Zelllinien gezeigt . Die Boronsäuregruppe in der Verbindung kann zur Entwicklung von Proteasomhemmern verwendet werden, die für die Regulierung des Proteinabbaus in Krebszellen entscheidend sind.
Antidiabetische Anwendungen
Oxadiazole, einschließlich solcher mit einem 1,3,4-Oxadiazol-Kern, wurden als potenzielle Antidiabetika identifiziert. Sie können als PPARγ-Agonisten wirken, die eine Rolle bei der Glukoseregulierung und dem Lipidstoffwechsel spielen . Das Vorhandensein der Fluorphenylgruppe kann die Bindungsaffinität zum Rezeptor verbessern und so einen Weg zur Entwicklung neuer Antidiabetika eröffnen.
Antivirelle Eigenschaften
Die 1,3,4-Oxadiazol-Derivate sind für ihre antiviralen Aktivitäten bekannt. Sie können so konzipiert werden, dass sie virale Enzyme oder Proteine angreifen und so die Replikationsfähigkeit des Virus beeinträchtigen. Die Boronsäuregruppe kann besonders nützlich sein, um Inhibitoren für virale Proteasen zu schaffen .
Entzündungshemmende Wirkungen
Verbindungen, die 1,3,4-Oxadiazol enthalten, sollen entzündungshemmende Eigenschaften aufweisen. Sie können die Produktion von proinflammatorischen Zytokinen hemmen und die Entzündungsreaktion modulieren. Dies macht sie zu potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen .
Antibakterielle und Antimykotische Aktivitäten
Die antibakteriellen und antimykotischen Wirkungen von Oxadiazolen sind gut dokumentiert. Sie können die Synthese der bakteriellen Zellwand oder die Integrität der Pilzzellmembran stören. Die Boronsäuregruppe kann diese Eigenschaften verbessern, indem sie die Bindung der Verbindung an Enzyme erleichtert, die an der Biosynthese der Zellwand beteiligt sind .
Analgetisches Potenzial
Oxadiazol-Derivate wurden auf ihre analgetischen Wirkungen untersucht. Sie können auf zentrale oder periphere Schmerzbahnen wirken und so Schmerzlinderung ohne die mit Opioiden verbundenen Nebenwirkungen bieten. Die strukturellen Merkmale der Verbindung, einschließlich der Boronsäuregruppe, können für eine bessere Wirksamkeit optimiert werden .
Anticonvulsivante Aktivität
Der 1,3,4-Oxadiazol-Kern ist ein häufiges Merkmal in mehreren Anticonvulsiva. Diese Verbindungen können die Neurotransmitterfreisetzung modulieren oder auf Ionenkanäle wirken, um Krampfanfälle zu verhindern. Das spezifische Substitutionsmuster am Oxadiazolring, wie z. B. die 3-Fluorphenylgruppe, kann die anticonvulsivante Aktivität beeinflussen .
Enzymhemmung
Boronsäuren sind dafür bekannt, reversible kovalente Komplexe mit Enzymen zu bilden, insbesondere mit solchen, die in ihren aktiven Zentren Diol-Funktionalitäten aufweisen. Diese Eigenschaft wird beim Design von Enzymhemmern genutzt, die in verschiedenen therapeutischen Bereichen Anwendung finden, darunter Krebs, Stoffwechselstörungen und Infektionskrankheiten .
Wirkmechanismus
Target of Action
The primary targets of 3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid are unsaturated bonds in various chemical reactions . The compound is often used in Suzuki–Miyaura coupling reactions .
Mode of Action
The compound interacts with its targets through the addition of B–H over an unsaturated bond . This interaction occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to readily revert back to the mono-borylated alkene .
Biochemical Pathways
The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling reactions . The addition of B–H over an unsaturated bond is a key step in these pathways .
Pharmacokinetics
It’s known that dehydroboration can be a problematic decomposition pathway for these motifs .
Result of Action
The compound’s action results in the formation of novel compounds. For example, it has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the reaction could be catalyzed by ethers . Additionally, the compound should be stored at -20°C for maximum recovery .
Biochemische Analyse
Biochemical Properties
(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, particularly with serine proteases and other enzymes that have active site serine residues . The compound’s fluorine atom and oxadiazole ring also contribute to its binding affinity and specificity, enhancing its potential as a biochemical tool.
Cellular Effects
The effects of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes, leading to altered signaling cascades and changes in gene expression profiles. Additionally, its interaction with cellular proteins can affect metabolic pathways, resulting in shifts in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues. This binding inhibits enzyme activity, leading to downstream effects on cellular processes. The compound can also interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s versatility and potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and persistent changes in cellular processes.
Dosage Effects in Animal Models
The effects of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s boronic acid group allows it to participate in reactions involving diols and other nucleophiles, influencing metabolic pathways related to carbohydrate and lipid metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells through specific transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . These interactions determine the compound’s localization and accumulation within cells and tissues.
Subcellular Localization
The subcellular localization of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a biochemical tool . Understanding the subcellular distribution of the compound is essential for optimizing its use in research and therapeutic applications.
Eigenschaften
IUPAC Name |
[3-fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BFN2O3/c1-5-12-13-9(16-5)7-3-2-6(10(14)15)4-8(7)11/h2-4,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXQWDZYOMAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=NN=C(O2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674411 | |
| Record name | [3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-71-1 | |
| Record name | B-[3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)
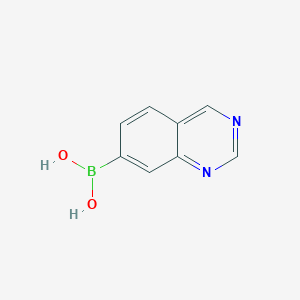
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)
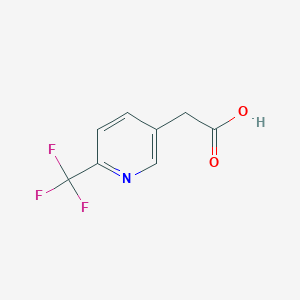
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)
![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)
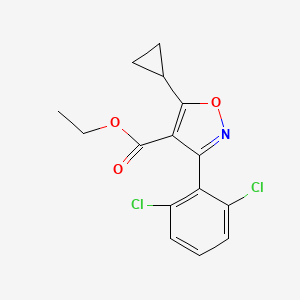
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)

![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)
